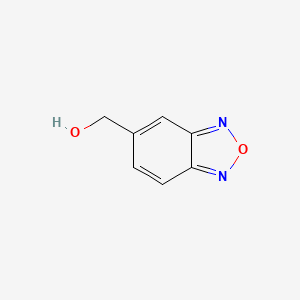

2,1,3-Benzoxadiazol-5-ylmethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2,1,3-Benzoxadiazol-5-ylmethanol is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemistry of similar structures. For instance, the synthesis of 1,3-bis(1,3,4-oxadiazol-2-yl)benzenes involves the formation of oxadiazole rings, which are related to the benzoxadiazole moiety in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the formation of oxadiazole rings, which are five-membered heterocycles containing nitrogen and oxygen atoms. In the first paper, a rigid core containing oxadiazole units is synthesized and combined with various terminal chains . Although the exact synthesis of this compound is not described, similar synthetic strategies could potentially be applied, such as the use of a rigid core and the introduction of functional groups to achieve the desired molecular structure.

Molecular Structure Analysis

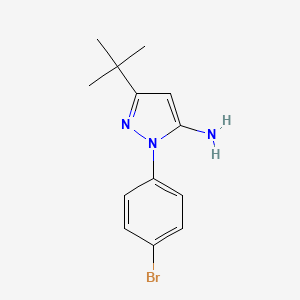

The molecular structure of compounds similar to this compound can be characterized using techniques such as X-ray diffraction, as seen in the second paper, where the structure of a pyrazole derivative is elucidated . The conformation and crystal packing of such molecules are often stabilized by hydrogen bonds and other non-covalent interactions, which could also be relevant for the benzoxadiazole compound.

Chemical Reactions Analysis

The reactivity of related heterocyclic compounds is explored in the fifth paper, where the synthesis and rearrangement of a dinitrophenylhydrazone derivative of an oxadiazole compound are studied . The reactivity patterns observed, including specific or general base-catalysis and the stability of the final rearranged products, could provide insights into the chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined by their molecular structure. For instance, the liquid crystal properties of synthesized oxadiazole derivatives are investigated using polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction . These techniques could also be used to study the properties of this compound, such as its phase behavior, thermal stability, and conformational preferences.

Wissenschaftliche Forschungsanwendungen

Electrochemical and Optical Properties

2,1,3-Benzoxadiazole derivatives exhibit significant potential in electrochemical applications. A study by Goker et al. (2014) synthesized benzooxadiazole-containing monomers, demonstrating their utility in electrochromic devices due to their influence on polymer electronic properties (Goker et al., 2014).

Amorphous Functional Materials

Langhals et al. (2012) attached 2,1,3-benzoxadiazole to perylene and benzoperylene building blocks, creating amorphous light-absorbing materials. These materials are significant for their potential in material science, particularly in the context of Förster Resonance Energy Transfer (FRET) (Langhals et al., 2012).

Fluorescence Assay for Phospholipid Membrane Asymmetry

McIntyre and Sleight (1991) developed a method using NBD-labeled lipids (derivatives of 7-nitro-2,1,3-benzoxadiazol-4-yl) for examining lipid transport and membrane structure in biological systems. This method is crucial for understanding membrane asymmetry and phospholipid translocase activity (McIntyre & Sleight, 1991).

"Turn-On" Chemodosimeter for Hg2+

Chen et al. (2012) developed a novel Hg(2+) chemodosimeter derived from 1',3'-dithiane-substituted 2,1,3-benzoxadiazole. This chemodosimeter has applications in monitoring Hg(2+) in living organisms, such as zebrafish larvae, showcasing a potential in environmental and biological research (Chen et al., 2012).

Photophysical/Electrochemical Properties of Fluorescent Compounds

Behramand et al. (2012) synthesized new fluorescent compounds derived from 2,1,3-benzoxadiazole. These compounds, emitting in the green region of the visible spectrum, have applications in electrochemical studies due to their electron-transporting properties (Behramand et al., 2012).

Density Functional Theory Study for Solar Cells

Sathyanarayanamoorthi et al. (2015) conducted a theoretical analysis of 2,1,3-Benzoxadiazole-5-carboxylic acid dyes for dye-sensitized solar cells. Their findings suggest these materials as excellent sensitizers, underlining their potential in renewable energy technology (Sathyanarayanamoorthi et al., 2015).

Anticancer Research

In the field of cancer research, Salahuddin et al. (2014) utilized 1,3,4-oxadiazole derivatives in the study of anticancer compounds. This research is pivotal for developing new therapeutic agents (Salahuddin et al., 2014).

Wirkmechanismus

Target of Action

This compound is a chemical building block and is often used in research settings

Mode of Action

It has been reported that compounds containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system (d-π-a-π-d) exhibit strong solvent-dependent fluorescence emission . This suggests that these compounds may interact with their targets through electronic transitions of the π-π* type .

Biochemical Pathways

The compound’s fluorescence properties suggest it may be involved in pathways related to light absorption and emission .

Result of Action

Its strong solvent-dependent fluorescence emission suggests that it may have applications as a fluorophore in biological imaging .

Action Environment

Its fluorescence properties suggest that the compound’s action may be influenced by the solvent environment .

Safety and Hazards

The safety information for 2,1,3-Benzoxadiazol-5-ylmethanol indicates that it is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Eigenschaften

IUPAC Name |

2,1,3-benzoxadiazol-5-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIHJRXNWRCVOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379965 |

Source

|

| Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59660-56-9 |

Source

|

| Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)